5,5-Dimethyl-1,3,2lambda~4~-dioxaselenan-2-one
Description
5,5-Dimethyl-1,3,2λ⁴-dioxaselenan-2-one is a six-membered heterocyclic compound containing selenium as the central heteroatom within a dioxaselenane ring. The "5,5-dimethyl" substituents on the ring confer steric and electronic effects that influence its reactivity and stability.
Properties
CAS No. |
4176-56-1 |
|---|---|
Molecular Formula |
C5H10O3Se |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5,5-dimethyl-1,3,2λ4-dioxaselenane 2-oxide |
InChI |
InChI=1S/C5H10O3Se/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
InChI Key |
YMCDDNBCBLSNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO[Se](=O)OC1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 316448 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 316448 through a series of chemical reactions. This may include condensation reactions, cyclization, and other organic synthesis techniques.
Functionalization: After forming the core structure, various functional groups are added to the molecule to enhance its properties. This step often involves the use of reagents such as halogens, acids, and bases under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the compound’s purity and quality.
Industrial production methods for NSC 316448 may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
NSC 316448 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving NSC 316448 typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of various reduced forms of the compound.
Substitution: NSC 316448 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
NSC 316448 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 316448 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, NSC 316448 is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays.
Medicine: NSC 316448 has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, NSC 316448 is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of NSC 316448 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The central heteroatom and ring substituents critically determine the chemical behavior of these compounds. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Key Observations :
- Boron Analogues (e.g., 5,5-dimethyl-1,3,2-dioxaborinane): Widely used in cross-coupling reactions due to boron’s electrophilic character. Substituents enhance stability against hydrolysis .
- Phosphorus Analogues (e.g., HDPCP in ): Exhibit high thermal stability (decomposition >280°C) and are employed in flame-retardant polymers due to P–O bond strength and char-forming ability .
- Selenium Derivatives : Likely redox-active due to selenium’s variable oxidation states, suggesting applications in catalysis or medicinal chemistry, though direct data are sparse .
Thermal Stability and Reactivity
Thermal behavior varies significantly with heteroatom identity:
Table 2: Thermal Properties
Insights :
- Phosphorus and selenium analogues are more thermally robust than boron derivatives.
- The 5,5-dimethyl groups in phosphorus compounds enhance steric protection, delaying decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
